![molecular formula C12H17NO B3018989 [2-(Piperidin-4-yl)phenyl]methanol CAS No. 170838-34-3](/img/structure/B3018989.png)

[2-(Piperidin-4-yl)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

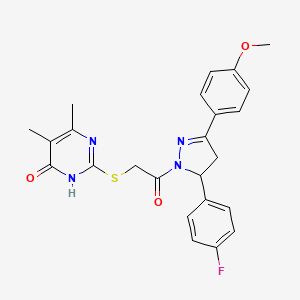

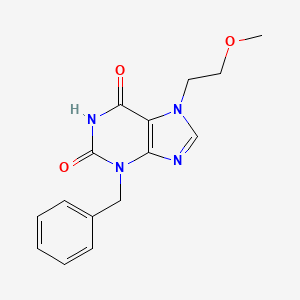

“[2-(Piperidin-4-yl)phenyl]methanol” is a chemical compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 g/mol . This compound is often used as a semi-flexible linker in PROTAC development for targeted protein degradation .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-4,10,13-14H,5-9H2 . The Canonical SMILES string is C1CNCCC1C2=CC=CC=C2CO .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .Applications De Recherche Scientifique

[2-(Piperidin-4-yl)phenyl]methanol is a useful compound for scientific research, as it can be used as a reagent and as a biological probe. It can be used as a reagent in a variety of reactions, including the synthesis of other compounds, the formation of amides, and the synthesis of polymers. As a biological probe, this compound has been used to study the structure and function of proteins, as well as to investigate the role of certain enzymes in biochemical pathways.

Mécanisme D'action

Target of Action

[2-(Piperidin-4-yl)phenyl]methanol is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .

Mode of Action

It is known that piperidine derivatives can undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacokinetics

It is known that the compound is a semi-flexible linker in protac development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Result of Action

It is known that the compound is used in protac development for targeted protein degradation , which suggests that it may have a role in inducing protein degradation in cells.

Action Environment

It is known that the compound is stored at 2-8°c , suggesting that temperature could be an important factor in maintaining its stability.

Avantages Et Limitations Des Expériences En Laboratoire

[2-(Piperidin-4-yl)phenyl]methanol is a versatile compound that can be used in a variety of scientific research applications. It is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, it can be difficult to synthesize and is not as widely available as other compounds.

Orientations Futures

The potential future directions for [2-(Piperidin-4-yl)phenyl]methanol are numerous. It could be used to develop new drugs or treatments for various diseases and conditions, such as cancer, Alzheimer’s disease, and inflammation. Additionally, it could be used to study the structure and function of proteins and enzymes, and to explore the role of certain enzymes in biochemical pathways. Finally, it could be used to develop new synthetic methods and to synthesize new compounds.

Méthodes De Synthèse

[2-(Piperidin-4-yl)phenyl]methanol can be synthesized by a number of methods, including the reaction of piperidine with phenylmethanol, the reaction of piperidine with phenylmagnesium bromide, and the reaction of piperidine with dimethylformamide. The most common method is the reaction of piperidine with phenylmethanol, which yields this compound as the major product. This reaction is typically carried out in an aqueous solvent at room temperature.

Analyse Biochimique

Biochemical Properties

[2-(Piperidin-4-yl)phenyl]methanol plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it can interact with cytochrome P450 enzymes, influencing their activity and thus affecting metabolic pathways. Additionally, this compound can form hydrogen bonds with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell lines, it has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can inhibit the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis in cancer cells . It also affects gene expression by modulating transcription factors, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. It is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including altered metabolic activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal toxicity and can modulate specific biochemical pathways without significant adverse effects. At higher doses, it can induce toxicity, manifesting as liver damage or neurotoxicity in some cases. These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can be metabolized into various intermediates, which may further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can alter metabolic flux and affect the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes, as it ensures that the compound reaches its intended site of action within the cell .

Propriétés

IUPAC Name |

(2-piperidin-4-ylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-4,10,13-14H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEQUIMLKSGLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)